



(S)-GNE-140: A Technical Guide to a Lactate Dehydrogenase A Inhibitor

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Compound of Interest		
Compound Name:	(S)-GNE-140	
Cat. No.:	B10801051	Get Quote

(S)-GNE-140 is the less active enantiomer of the potent lactate dehydrogenase (LDH) inhibitor, GNE-140. It serves as a valuable tool for researchers in the fields of cancer metabolism and drug development. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **(S)-GNE-140**, along with relevant experimental protocols and an exploration of the signaling pathways it perturbs.

Chemical Structure and Properties

(S)-GNE-140 is a synthetic small molecule belonging to the class of piperidine-2,4-diones. Its chemical structure is characterized by a central piperidine-2,4-dione core with three substitutions: a 2-chlorophenylthio group at the 3-position, and a 4-morpholinophenyl and a thiophen-3-yl group at the 6-position, with the (S)-stereochemistry at the chiral center.

Table 1: Chemical Identifiers and Properties of (S)-GNE-140



Property	Value	Reference(s)
IUPAC Name	(S)-3-((2-chlorophenyl)thio)-4- hydroxy-6-(4- morpholinophenyl)-6- (thiophen-3-yl)-5,6- dihydropyridin-2(1H)-one	[1][2]
Molecular Formula	C25H23CIN2O3S2	[2][3][4]
Molecular Weight	499.04 g/mol	
CAS Number	2003234-64-6	_
Appearance	White to beige powder/solid	_
Solubility	DMSO: ≥14.29 mg/mL (28.63 mM)	_
Storage	Store at -20°C	_

Table 2: Physicochemical Properties of (S)-GNE-140

Property	Value	Reference(s)
Melting Point	Data not available	
Boiling Point	Data not available	
рКа	Data not available	

Biological Activity and Mechanism of Action

(S)-GNE-140 is an inhibitor of lactate dehydrogenase (LDH), with primary activity against the LDHA isoform. LDH is a critical enzyme in anaerobic glycolysis, responsible for the conversion of pyruvate to lactate. In many cancer cells, which exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect), LDHA is overexpressed and plays a crucial role in maintaining the NAD+ pool necessary for sustained glycolysis.



The (R)-enantiomer, (R)-GNE-140, is the more potent inhibitor of the two, with reported IC₅₀ values of 3 nM and 5 nM for LDHA and LDHB, respectively. **(S)-GNE-140** is reported to be 18-fold less potent than its (R)-counterpart. Inhibition of LDHA by GNE-140 leads to a reduction in lactate production and can induce cell death in glycolysis-dependent cancer cells.

Table 3: Biological Activity of GNE-140 Enantiomers

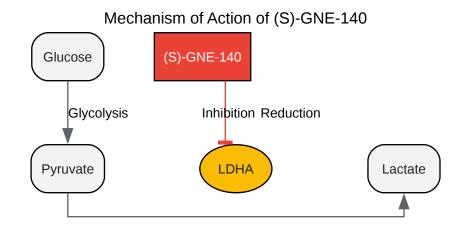
Compound	Target	IC50	Cell-based Assay (MIA PaCa-2)	Reference(s)
(R)-GNE-140	LDHA	3 nM	Reduces cellular lactate (IC ₅₀ = 670 nM)	
LDHB	5 nM	Affects proliferation (IC₅0 = 430 nM)		
(S)-GNE-140	LDHA	~54 nM (estimated)	Less active enantiomer	
GNE-140 (racemic)	LDHA	22 nM (diastereomeric mixture)		

Note: The IC_{50} for **(S)-GNE-140** is estimated based on the 18-fold lower potency compared to the (R)-enantiomer.

Signaling Pathways Inhibition of Glycolysis

The primary signaling pathway affected by **(S)-GNE-140** is the glycolytic pathway. By inhibiting LDHA, it disrupts the conversion of pyruvate to lactate, leading to an accumulation of pyruvate and a decrease in lactate levels. This can have downstream effects on cellular metabolism and energy production.





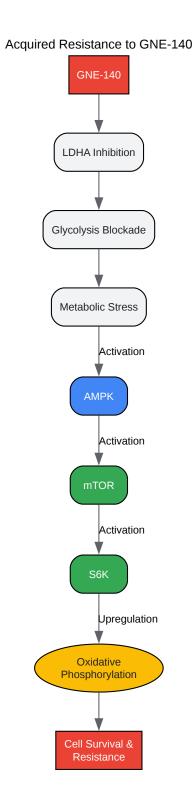
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Caption: **(S)-GNE-140** inhibits LDHA, blocking the conversion of pyruvate to lactate.

Acquired Resistance via AMPK/mTOR/S6K Signaling

Prolonged exposure of cancer cells to GNE-140 can lead to the development of acquired resistance. This resistance mechanism has been shown to involve the activation of the AMP-activated protein kinase (AMPK) signaling pathway. Activation of AMPK, in turn, leads to the activation of the mTOR and S6K signaling pathways, which promotes a metabolic shift towards oxidative phosphorylation, thereby bypassing the dependency on glycolysis for survival.





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Caption: GNE-140 resistance is mediated by the AMPK/mTOR/S6K pathway, leading to increased oxidative phosphorylation.

Experimental Protocols Synthesis and Purification of (S)-GNE-140

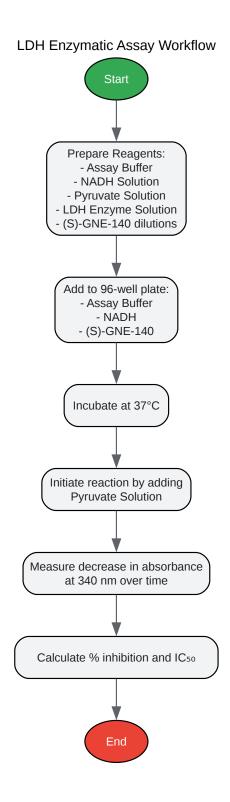
A detailed, step-by-step synthesis protocol for **(S)-GNE-140** is not publicly available in the searched literature. The synthesis of related compounds has been described, suggesting a multi-step process likely involving the formation of the piperidine-2,4-dione core followed by the introduction of the substituent groups. Chiral separation of the racemic mixture would be required to isolate the **(S)**-enantiomer.

Lactate Dehydrogenase (LDH) Enzymatic Assay

This protocol is a general method for determining the inhibitory activity of compounds against LDH.

Workflow:





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Caption: Workflow for determining the IC₅₀ of **(S)-GNE-140** against LDH.



Detailed Protocol:

- Reagent Preparation:
 - Assay Buffer: 100 mM potassium phosphate, pH 7.4.
 - NADH Solution: Prepare a stock solution of NADH in assay buffer. The final concentration in the assay is typically around 150 μM.
 - Pyruvate Solution: Prepare a stock solution of sodium pyruvate in assay buffer. The final concentration in the assay is typically around 500 μM.
 - LDH Enzyme Solution: Prepare a stock solution of LDHA enzyme in assay buffer. The final concentration should be optimized to yield a linear reaction rate.
 - (S)-GNE-140: Prepare a stock solution in DMSO and create a serial dilution in assay buffer.
- Assay Procedure:
 - In a 96-well plate, add assay buffer, NADH solution, and the desired concentration of (S)-GNE-140.
 - Incubate the plate at 37°C for 10-15 minutes.
 - Initiate the reaction by adding the pyruvate solution.
 - Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 5-10 minutes using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADH to NAD+.
- Data Analysis:
 - Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
 - Determine the percent inhibition for each concentration of (S)-GNE-140 compared to a vehicle control (DMSO).



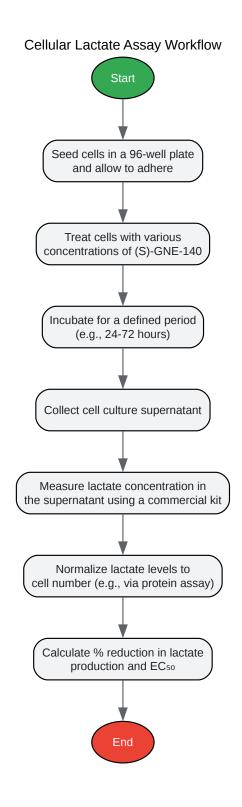
• Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cellular Lactate Production Assay

This protocol measures the effect of (S)-GNE-140 on lactate production in cultured cells.

Workflow:





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Caption: Workflow for assessing the effect of **(S)-GNE-140** on cellular lactate production.



Detailed Protocol:

Cell Culture:

 Seed cancer cells (e.g., MIA PaCa-2) in a 96-well plate at an appropriate density and allow them to adhere overnight.

Treatment:

 Remove the culture medium and replace it with fresh medium containing various concentrations of (S)-GNE-140 or a vehicle control (DMSO).

Incubation:

Incubate the cells for a specific period (e.g., 24, 48, or 72 hours).

Sample Collection:

Carefully collect the cell culture supernatant from each well.

Lactate Measurement:

 Measure the lactate concentration in the collected supernatants using a commercially available lactate assay kit, following the manufacturer's instructions. These kits typically involve an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the lactate concentration.

Normalization:

 After collecting the supernatant, lyse the cells in the plate and measure the total protein content using a standard protein assay (e.g., BCA assay). Normalize the lactate concentration to the protein content to account for differences in cell number.

Data Analysis:

 Calculate the percent reduction in lactate production for each concentration of (S)-GNE-140 compared to the vehicle control.



 Plot the percent reduction against the logarithm of the inhibitor concentration to determine the EC₅₀ value.

Cell Proliferation Assay

This protocol is used to determine the effect of **(S)-GNE-140** on the proliferation of cancer cells.

Detailed Protocol:

- · Cell Seeding:
 - Seed cancer cells in a 96-well plate at a low density and allow them to adhere.
- Treatment:
 - Treat the cells with a range of concentrations of **(S)-GNE-140** or a vehicle control.
- Incubation:
 - Incubate the cells for a period that allows for several cell doublings (e.g., 72 hours).
- Viability Measurement:
 - Assess cell viability using a standard method such as the MTT assay, which measures the
 metabolic activity of viable cells, or a crystal violet assay, which stains the total biomass.
 For the MTT assay, incubate the cells with MTT solution, then solubilize the resulting
 formazan crystals and measure the absorbance.
- Data Analysis:
 - Calculate the percent inhibition of cell proliferation for each concentration of (S)-GNE-140
 relative to the vehicle control.
 - Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Conclusion



(S)-GNE-140, while being the less active enantiomer of the potent LDH inhibitor GNE-140, is a crucial chemical probe for studying the role of LDHA in cancer metabolism. Its well-defined structure and biological activity make it a valuable tool for in vitro and in vivo studies aimed at understanding the consequences of LDH inhibition and the mechanisms of resistance that may arise. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers to effectively utilize **(S)-GNE-140** in their investigations into novel cancer therapies targeting cellular metabolism. Further research to fully elucidate its physicochemical properties and to develop a detailed synthesis protocol would be beneficial to the scientific community.

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